2,3-Dimethylbutane-1-sulfonyl chloride
Description
Contextualization within Sulfonyl Halide Chemistry and Organic Synthesis
2,3-Dimethylbutane-1-sulfonyl chloride belongs to the class of organic compounds known as sulfonyl halides. These compounds are characterized by a sulfonyl group (-SO2-) attached to a halogen atom, in this case, chlorine. lookchem.com Sulfonyl halides are of significant interest in organic synthesis due to their high reactivity. The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity allows for the introduction of the sulfonyl group into various organic molecules. lookchem.com
The reactions of sulfonyl chlorides are fundamental in synthetic organic chemistry. They readily react with alcohols to form sulfonate esters and with amines to produce sulfonamides. wikipedia.org These functional groups are present in a vast array of molecules, including pharmaceuticals, dyes, and polymers. magtech.com.cnnih.gov Consequently, sulfonyl chlorides like this compound serve as critical intermediates and building blocks for creating more complex chemical structures. magtech.com.cnnih.gov Their versatility makes them valuable reagents in diverse fields, from medicinal chemistry to materials science. lookchem.comsigmaaldrich.com
Historical Trajectory of Research on the Compound and Related Structures
The initial significant research on this compound was documented in a 1955 study. acs.org This research focused on preparing the compound to investigate the steric effects of a beta-methyl group on the reactivity of a primary sulfonyl chloride. At the time, the bimolecular nature of the alcoholysis of sulfonyl chlorides had been recently confirmed, and researchers sought to understand how structural variations in the alkyl chain influenced reaction rates. acs.org
The compound was successfully synthesized via two primary methods: the chlorosulfonylation of 2,3-dimethylbutane (B166060) (also known as diisopropyl) and the sulfonylation of the Grignard reagent derived from 1-chloro-2,3-dimethylbutane. acs.orgnih.gov The 1955 study established that the primary isomer was the sole product from fractional distillation and proceeded to study its rate of ethanolysis. This foundational work provided key data on its reactivity and physical properties, and characterized its corresponding sulfonic acid and amide derivatives. acs.org Though it possesses an asymmetric center, early research did not report any attempts at resolving it into its enantiomers. acs.org
Contemporary Significance in Advanced Organic Synthesis Research
In modern organic synthesis, sulfonyl chlorides are indispensable reagents. They are frequently used as building blocks in the synthesis of complex molecules, particularly in the pharmaceutical industry for creating sulfonamide-containing drugs. magtech.com.cnsigmaaldrich.com The development of new synthetic methods, including photocatalytic approaches and environmentally benign synthesis protocols, continues to highlight the importance of sulfonyl chlorides. organic-chemistry.orgacs.org
While specific contemporary research focusing exclusively on this compound is not widely published, its structural features—a branched alkyl chain—make it a potentially valuable, specialized reagent. The unique steric and electronic properties conferred by the dimethylbutane backbone could be exploited in the synthesis of novel compounds where fine-tuning of lipophilicity and molecular shape is required. Its structural isomer, 3,3-dimethylbutane-1-sulfonyl chloride, has also been a subject of interest, indicating a broader relevance for substituted butane (B89635) sulfonyl chlorides in chemical synthesis. uni.lu The general advancements in the use of sulfonyl chlorides in areas like the synthesis of enzyme inhibitors and receptor ligands suggest potential applications for this specific compound in modern medicinal chemistry research. sigmaaldrich.com
Overview of Key Research Domains Investigated for this compound
The primary domain of research for this compound has been in the field of physical organic chemistry, specifically concerning its reaction kinetics. The seminal 1955 paper investigated its ethanolysis rate to quantify the steric hindrance provided by the methyl group at the beta-position relative to the sulfonyl group. acs.org The study compared its reactivity to that of octane-1-sulfonyl chloride and octane-2-sulfonyl chloride, concluding that the beta-methyl group has a moderate hindering effect on the nucleophilic attack at the sulfur center. acs.org
Furthermore, its synthesis has been a key area of investigation. The preparation via chlorosulfonylation of the parent alkane and through a Grignard reagent provided two distinct pathways to this primary sulfonyl chloride, confirming its structure and demonstrating viable synthetic routes. acs.org The characterization of its derivatives, such as the corresponding sulfonic acid, ethyl sulfonate, and sulfonamide, was also a crucial part of this early research. acs.org
Chemical and Physical Properties
Below is a table summarizing the known chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃ClO₂S | uni.lu |
| Molecular Weight | 184.68 g/mol | uni.lu |
| Boiling Point | 82 °C at 0.8 mmHg | acs.org |
| Density (d²⁵) | 1.0437 g/mL | acs.org |
| Refractive Index (n²⁵) | 1.4377 | acs.org |
| SMILES | CC(C)C(C)CS(=O)(=O)Cl | uni.lu |
| InChI | InChI=1S/C6H13ClO2S/c1-5(2)6(3)4-10(7,8)9/h5-6H,4H2,1-3H3 | uni.lu |
| CAS Number | 75315-32-1 | arctomsci.com |
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylbutane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO2S/c1-5(2)6(3)4-10(7,8)9/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOSINMTJQXFPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,3 Dimethylbutane 1 Sulfonyl Chloride
Conventional Synthetic Pathways to 2,3-Dimethylbutane-1-sulfonyl chloride
Traditional methods for preparing sulfonyl chlorides often rely on robust, well-established reactions. These pathways, while effective, can sometimes be limited by issues of selectivity, particularly with structurally complex alkanes.
Direct chlorosulfonylation of alkanes is a fundamental method for introducing a sulfonyl chloride group. This reaction typically involves treating the alkane with reagents like sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid (ClSO₃H), often initiated by free-radical promoters such as light.
However, for an alkane like 2,3-dimethylbutane (B166060), which possesses primary, secondary, and tertiary carbon-hydrogen bonds, regioselectivity is a significant challenge. Free radical chlorination processes tend to favor the abstraction of hydrogen atoms from the most substituted carbon. Studies on the photochlorination of 2,3-dimethylbutane have shown that the chlorine atom preferentially attacks the tertiary C-H bond. canada.ca This inherent reactivity pattern means that direct chlorosulfonylation of 2,3-dimethylbutane would likely yield 2,3-dimethylbutane-2-sulfonyl chloride as the major product, rather than the desired primary isomer, this compound. Achieving the desired regiochemistry through this direct approach is therefore impractical.
A more controlled and regioselective conventional approach involves the use of organometallic intermediates, specifically Grignard reagents. This multi-step method allows for the precise placement of the sulfonyl chloride group onto the target carbon atom. The synthesis of arenesulfonyl chlorides by reacting aryl Grignard reagents with sulfuryl chloride is a well-established procedure that can be adapted for alkyl derivatives. rsc.org
The general sequence for synthesizing this compound via this pathway would be:
Halogenation of a Precursor Alcohol: Start with 2,3-dimethylbutan-1-ol (B103374) and convert it to the corresponding alkyl halide, for example, 1-bromo-2,3-dimethylbutane (B3051029), using a standard halogenating agent like phosphorus tribromide (PBr₃).
Formation of the Grignard Reagent: React the 1-bromo-2,3-dimethylbutane with magnesium metal in an ether solvent (such as diethyl ether or tetrahydrofuran) to form 2,3-dimethylbutylmagnesium bromide.
Reaction with Sulfuryl Chloride: The prepared Grignard reagent is then added to an excess of sulfuryl chloride (SO₂Cl₂) at a low temperature (e.g., 0°C). rsc.org This reaction forms the desired this compound.
While this method offers excellent regiochemical control, it requires the preparation and handling of moisture-sensitive Grignard reagents and the use of stoichiometric magnesium.
Novel and Sustainable Approaches for this compound Synthesis
Recent advancements in synthetic methodology have focused on developing more efficient, safer, and environmentally benign processes. These novel approaches often utilize the oxidative conversion of sulfur-based precursors like thiols and disulfides, which can be readily prepared from corresponding alkyl halides.
The oxidation of thiols (R-SH) and disulfides (R-S-S-R) provides a direct and powerful route to sulfonyl chlorides. nih.govresearchgate.net These methods are often characterized by mild reaction conditions, high yields, and the use of greener oxidants. The required precursor, 2,3-dimethylbutane-1-thiol, can be synthesized from 1-bromo-2,3-dimethylbutane through reaction with thiourea (B124793) followed by hydrolysis.
One highly efficient modern method employs a combination of hydrogen peroxide (H₂O₂) and a Lewis acid catalyst, such as zirconium tetrachloride (ZrCl₄). organic-chemistry.org This system provides a potent reagent for the direct oxidative chlorination of thiols and disulfides into their corresponding sulfonyl chlorides. organic-chemistry.orgresearchgate.net
The key advantages of this methodology are:
Mild Conditions: The reaction proceeds efficiently at room temperature.
Rapid Reactions: Conversions are often complete in very short timeframes.
Green Oxidant: Hydrogen peroxide is an environmentally friendly oxidant, with water being its primary byproduct. researchgate.net
High Purity and Yields: The method delivers sulfonyl chlorides in excellent yields and with high purity, often avoiding the need for extensive purification. organic-chemistry.org
In a typical procedure, the thiol or disulfide precursor would be treated with hydrogen peroxide in the presence of zirconium tetrachloride and a chloride source, leading to the formation of this compound. Zirconium-based catalysts have been shown to be effective in activating hydrogen peroxide for the oxidation of various organic substrates. mdpi.comresearchgate.net
Table 1: General Conditions for Thiol Oxidation using H₂O₂/ZrCl₄
| Parameter | Condition | Reference |
|---|---|---|
| Substrate | Thiol or Disulfide | organic-chemistry.org |
| Oxidant | Hydrogen Peroxide (30% aq.) | organic-chemistry.orgresearchgate.net |
| Catalyst | Zirconium Tetrachloride (ZrCl₄) | organic-chemistry.org |
| Solvent | Acetonitrile (B52724) | researchgate.net |
| Temperature | Room Temperature | organic-chemistry.org |
| Yield | High to Excellent | organic-chemistry.org |
Another significant sustainable approach involves the use of Oxone (potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄) as the oxidant. This method allows for the oxyhalogenation of thiols and disulfides in water, representing a major advancement in green chemistry. dntb.gov.uarsc.org
The procedure is remarkably simple and efficient: a mixture of the thiol (or disulfide), Oxone, and a chloride source like potassium chloride (KCl) is stirred in water at room temperature. rsc.org The reaction is often slightly exothermic and proceeds rapidly to completion.
Key features of the Oxone-mediated synthesis include:
Use of Water as Solvent: Eliminates the need for volatile and often toxic organic solvents. rsc.org
Operational Simplicity: The reaction setup is straightforward, and the workup typically involves a simple extraction. rsc.org
High Efficiency: The method provides sulfonyl chlorides in good to excellent yields. dntb.gov.uarsc.org
This approach is highly attractive for its environmental credentials and ease of execution, making it a superior alternative to many conventional methods.
Table 2: General Conditions for Oxyhalogenation using Oxone-KCl
| Parameter | Condition | Reference |
|---|---|---|
| Substrate | Thiol or Disulfide | rsc.org |
| Oxidant | Oxone | dntb.gov.uarsc.org |
| Halide Source | Potassium Chloride (KCl) | rsc.org |
| Solvent | Water | rsc.orgrsc.org |
| Temperature | Room Temperature | rsc.org |
| Yield | Good to Excellent | rsc.org |
Green Chemistry Principles in Sulfonyl Chloride Synthesis
The application of green chemistry principles to the synthesis of sulfonyl chlorides, including this compound, aims to reduce environmental impact by minimizing waste and avoiding hazardous substances. ucm.es Traditional methods for synthesizing sulfonyl chlorides often involve harsh reagents and chlorinated solvents. Modern approaches focus on developing more sustainable and environmentally friendly protocols. researchgate.net
A key strategy is the use of water as a solvent, which is a significant departure from conventional methods that rely on organic solvents. rsc.org One such method involves the oxyhalogenation of thiols or disulfides using an oxidizing agent like oxone in the presence of a halide source (e.g., KCl) in water. rsc.org This approach is simple, rapid, and often results in high yields of the desired sulfonyl chloride. rsc.org For the synthesis of this compound, this would involve starting with the corresponding 2,3-dimethylbutane-1-thiol.
Another green approach is the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts. researchgate.net This method is advantageous because the starting materials are readily accessible from alkyl halides and inexpensive thiourea, and the process is environmentally benign. researchgate.net A notable feature of this protocol is the ability to recycle the succinimide (B58015) byproduct back into the NCS reagent, making the process more sustainable for large-scale production. researchgate.net
The twelve principles of green chemistry provide a framework for these advancements, emphasizing waste prevention, atom economy, and the use of catalysis over stoichiometric reagents. ucm.es The goal is to design synthetic routes that are not only efficient but also safer and have a minimal environmental footprint. nih.govrsc.org
Table 1: Comparison of Synthetic Approaches for Sulfonyl Chlorides
| Feature | Traditional Methods | Green Chemistry Methods |
|---|---|---|
| Solvent | Often chlorinated organic solvents (e.g., CH₂Cl₂) | Water, Ionic Liquids rsc.orgrsc.org |
| Reagents | Harsh chlorinating agents (e.g., Cl₂) | Oxone/KCl, N-Chlorosuccinimide researchgate.netrsc.org |
| Byproducts | Often toxic and acidic waste | Recyclable byproducts (e.g., succinimide) researchgate.net |
| Conditions | Can require extreme temperatures | Often room temperature, mild conditions rsc.org |
| Sustainability | Low | High, with potential for catalyst and reagent recycling ucm.esresearchgate.net |
Stereoselective Synthesis of Enantiopure or Diastereopure this compound
The structure of this compound contains two chiral centers at the C2 and C3 positions. researchgate.net This gives rise to the possibility of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, while the (2R,3S) and (2S,3R) isomers constitute a meso compound due to an internal plane of symmetry. Therefore, achieving stereoselectivity in its synthesis is a significant challenge, requiring precise control over the formation of these chiral centers to produce enantiomerically pure or diastereomerically pure forms.
Stereoselective synthesis is crucial in fields like pharmaceutical development, where different enantiomers of a chiral molecule can have vastly different biological activities. mdpi.com While specific documented methods for the stereoselective synthesis of this compound are not prevalent, the synthesis can be approached by applying established principles of asymmetric synthesis to its precursors. tcichemicals.com
Strategies for Chiral Induction in Precursor Synthesis
The most logical precursor for the stereoselective synthesis of this compound is a stereochemically defined version of 2,3-dimethylbutan-1-ol. Strategies for introducing chirality into such a precursor fall into several categories:
Chiral Pool Synthesis : This method utilizes naturally occurring chiral molecules, such as amino acids or terpenes, as starting materials. tcichemicals.com A suitable chiral starting material would be transformed through a series of chemical reactions to yield the desired chiral 2,3-dimethylbutan-1-ol, preserving the initial stereochemistry.
Use of Chiral Auxiliaries : A non-chiral starting material can be reacted with a chiral auxiliary to form a new compound. tcichemicals.com Subsequent reactions are directed by the stereochemistry of the auxiliary, leading to the formation of the desired chiral center. The Evans aldol (B89426) reaction, for instance, is a powerful method for creating stereocenters and can be adapted for synthesizing complex chiral structures. tcichemicals.com After the desired stereochemistry is established, the auxiliary is removed, yielding the enantiopure precursor.
Asymmetric Catalysis : This is a highly efficient method where a small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) is used to convert a prochiral substrate into a chiral product with high enantioselectivity. This approach avoids the need for stoichiometric amounts of chiral reagents.
Once the enantiopure or diastereopure 2,3-dimethylbutan-1-ol is synthesized, it can be converted to the corresponding sulfonyl chloride through standard chemical procedures, such as conversion to a thiol followed by oxidative chlorination, which typically proceeds without affecting the existing chiral centers.
Resolution Techniques for Chiral Isomers of the Compound
When a stereoselective synthesis is not feasible, a racemic or diastereomeric mixture of this compound or its precursor can be separated into its individual stereoisomers using resolution techniques.
Diastereomeric Crystallization : This classical method involves reacting the racemic mixture (for example, of the precursor 2,3-dimethylbutan-1-ol) with a single enantiomer of a chiral resolving agent. tcichemicals.com This reaction produces a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional methods like fractional crystallization. mdpi.com After separation, the resolving agent is cleaved to yield the pure enantiomers of the precursor.
Chiral Chromatography : This is one of the most effective methods for separating enantiomers. mdpi.com The racemic mixture is passed through a chromatography column containing a Chiral Stationary Phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. mdpi.comnih.gov This technique can be applied directly to the final sulfonyl chloride compound or its precursors.
Enzymatic Resolution : Enzymes are inherently chiral and can selectively catalyze reactions on one enantiomer in a racemic mixture. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of racemic 2,3-dimethylbutan-1-ol, allowing the acylated product and the unreacted alcohol enantiomer to be separated easily. researchgate.net
Table 2: Overview of Chiral Resolution Techniques
| Technique | Principle | Applicability to this compound |
|---|---|---|
| Diastereomeric Crystallization | Conversion of enantiomers into separable diastereomers using a chiral resolving agent. tcichemicals.com | Applicable to the precursor alcohol or by reacting the sulfonyl chloride with a chiral amine/alcohol. |
| Chiral Chromatography | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). mdpi.com | Direct separation of enantiomers of the sulfonyl chloride or its alcohol precursor. |
| Enzymatic Resolution | Enzyme-catalyzed selective transformation of one enantiomer. researchgate.net | Highly effective for resolving the precursor, 2,3-dimethylbutan-1-ol. |
Derivatization and Structural Modification of this compound: Expanding Synthetic Scope
This compound is a reactive chemical intermediate due to the electrophilic nature of the sulfonyl chloride group. This reactivity allows for its derivatization into a wide range of other functional groups, thereby expanding its utility in organic synthesis. researchgate.net The primary reactions involve nucleophilic substitution at the sulfur atom, where the chloride acts as a good leaving group.
Key derivatization reactions include:
Formation of Sulfonamides : Reaction with primary or secondary amines yields the corresponding sulfonamides. smolecule.com This is one of the most common transformations for sulfonyl chlorides and is fundamental in medicinal chemistry, as the sulfonamide moiety is present in many therapeutic agents.
Formation of Sulfonate Esters : Reaction with alcohols or phenols in the presence of a base produces sulfonate esters. ddtjournal.com These esters are useful as intermediates in further synthetic steps.
Formation of Sulfonic Acids : Hydrolysis of the sulfonyl chloride with water will yield the corresponding 2,3-dimethylbutane-1-sulfonic acid.
Conversion to other Sulfonyl Halides : The chloride can be substituted by other halides, for example, using a fluoride (B91410) source to produce the corresponding sulfonyl fluoride.
These derivatization strategies allow chemists to use this compound as a versatile building block. rsc.orgnih.gov By reacting it with various nucleophiles, a library of compounds with the 2,3-dimethylbutylsulfonyl scaffold can be generated for applications in material science and biological studies. researchgate.net
Table 3: Potential Derivatives of this compound
| Reactant (Nucleophile) | Derivative Class | General Reaction |
|---|---|---|
| Primary/Secondary Amine (R₂NH) | Sulfonamide | R'SO₂Cl + 2 R₂NH → R'SO₂NR₂ + R₂NH₂⁺Cl⁻ |
| Alcohol (ROH) | Sulfonate Ester | R'SO₂Cl + ROH + Base → R'SO₂OR + Base·HCl |
| Water (H₂O) | Sulfonic Acid | R'SO₂Cl + H₂O → R'SO₃H + HCl |
Mechanistic Investigations into the Reactivity of 2,3 Dimethylbutane 1 Sulfonyl Chloride
Nucleophilic Substitution Reactions Involving the Sulfonyl Moiety
Nucleophilic substitution at the electron-deficient sulfur atom is a cornerstone of the reactivity of 2,3-dimethylbutane-1-sulfonyl chloride. This class of reactions allows for the covalent attachment of the 2,3-dimethylbutane-1-sulfonyl group to a wide array of nucleophiles, forming sulfonamides, sulfonates, and other related compounds.
The mechanism of nucleophilic substitution at a sulfonyl sulfur center is complex and can proceed through different pathways, primarily a concerted S_N2-type mechanism or a stepwise addition-elimination (A-E) mechanism. mdpi.com In the concerted S_N2 pathway, the nucleophile attacks the sulfur atom, and the chloride leaving group departs simultaneously, proceeding through a single trigonal bipyramidal transition state. cdnsciencepub.commdpi.com This process typically results in the inversion of the stereochemical configuration at the sulfur center. utexas.edu
Alternatively, the reaction can follow a stepwise A-E path, where the nucleophile first adds to the sulfur atom to form a trigonal bipyramidal intermediate. mdpi.commdpi.com This intermediate can then undergo pseudorotation before the leaving group is expelled. The stereochemical outcome of the A-E mechanism can be either retention or inversion of configuration, depending on the lifetime and behavior of the intermediate. Kinetic studies on related alkanesulfonyl chlorides show that the reaction rates are highly dependent on the nucleophile's strength and the steric environment of the sulfonyl group. rsc.org For this compound, the bulky alkyl group significantly influences these factors.
| Mechanistic Pathway | Key Feature | Typical Stereochemical Outcome |
| Concerted (S_N2-like) | Single trigonal bipyramidal transition state. cdnsciencepub.com | Inversion of configuration. utexas.edu |
| Stepwise (Addition-Elimination) | Formation of a trigonal bipyramidal intermediate. mdpi.com | Retention or inversion of configuration. |
The reaction environment and the substrate's structure critically affect the pathway of nucleophilic substitution.
Solvent Effects: The choice of solvent can dramatically influence reaction rates. Polar aprotic solvents, such as acetonitrile (B52724) or dimethylformamide (DMF), are effective at solvating the transition state, which can accelerate the reaction. nih.gov Conversely, protic solvents can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing the reaction. cdnsciencepub.com The solvolysis of sulfonyl chlorides in various solvents shows a sensitivity to both solvent nucleophilicity and ionizing power, indicating a mechanism with significant bond-making in the transition state. nih.gov
Steric Hindrance: The most prominent structural feature of this compound is the bulky 2,3-dimethylbutyl (B1248744) group attached to the sulfonyl moiety. This steric bulk creates significant hindrance to the approaching nucleophile, making the sulfur center less accessible. rsc.org Consequently, reaction rates are generally slower compared to less hindered primary alkanesulfonyl chlorides like methanesulfonyl chloride. cdnsciencepub.com This steric effect is magnified when bulky nucleophiles are used. In some cases, severe steric congestion can favor alternative pathways or require more forcing reaction conditions. mdpi.comrsc.org
Radical Processes Initiated or Propagated by this compound
Beyond ionic reactions, the sulfonyl chloride group can also engage in radical chemistry, serving as a precursor to sulfonyl radicals.
The sulfur-chlorine (S-Cl) bond in this compound can undergo homolytic cleavage when subjected to heat or UV light (photolysis). researchgate.net This process breaks the S-Cl bond, generating a highly reactive 2,3-dimethylbutane-1-sulfonyl radical (R-SO₂•) and a chlorine atom (Cl•). The formation of sulfonyl radicals via this method is a key step in initiating radical reactions. Mechanistic studies, including the use of radical initiators or photosensitizers, have confirmed the viability of sulfonyl chlorides as effective sources of sulfonyl radicals for synthetic applications. researchgate.net
Once generated, the 2,3-dimethylbutane-1-sulfonyl radical is a versatile intermediate. It can readily participate in radical addition reactions with unsaturated compounds like alkenes and alkynes. magtech.com.cnnih.gov In this process, the sulfonyl radical adds across the double or triple bond to form a new carbon-centered radical, which can then be trapped or propagate further. nih.gov This reactivity is harnessed in hydrosulfonylation reactions, where a hydrogen atom donor is present to quench the carbon radical, resulting in the net addition of an R-SO₂ group and a hydrogen atom across the multiple bond. researchgate.net Furthermore, this radical addition can serve as the initiation step for polymerization, where the newly formed radical adds to subsequent monomer units in a chain-growth mechanism. magtech.com.cn
Transition Metal-Catalyzed Transformations Involving this compound
The reactivity of this compound can be significantly enhanced and diversified through the use of transition metal catalysts. Metals such as palladium, copper, and ruthenium can mediate unique transformations that are not accessible through traditional thermal or photochemical methods.
These catalytic cycles often involve the oxidative addition of the S-Cl bond to a low-valent metal center. One of the most powerful applications is in cross-coupling reactions. For instance, palladium catalysts can facilitate desulfonylative coupling, where the entire sulfonyl chloride group is removed and replaced, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
Transition metals are also instrumental in mediating the addition of the sulfonyl group across unsaturated systems. For example, copper and ruthenium complexes can catalyze the atom transfer radical addition (ATRA) of sulfonyl chlorides to alkenes. These reactions are often highly efficient and can exhibit excellent control over regioselectivity and stereoselectivity, providing a powerful tool for the synthesis of complex sulfonated molecules. mdpi.com
| Transition Metal | Catalyzed Reaction Type | Example Transformation |
| Palladium (Pd) | Cross-Coupling Reactions nih.gov | Desulfonylative arylation of alkenes (Heck-type reaction) |
| Copper (Cu) | Radical Addition / Cross-Coupling mdpi.com | Addition of sulfonyl group to alkenes and alkynes |
| Ruthenium (Ru) | Atom Transfer Radical Addition (ATRA) | Controlled chlorosulfonylation of alkenes |
Desulfitative Cross-Coupling Methodologies
Desulfitative cross-coupling reactions, which involve the extrusion of sulfur dioxide (SO₂), have emerged as powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. While extensively studied for aryl sulfonyl chlorides, the application of this methodology to aliphatic sulfonyl chlorides like this compound presents unique challenges and opportunities.
Transition-metal catalysis is central to many desulfitative coupling processes. Palladium-catalyzed methodologies have been particularly successful for the direct C-H arylation of heteroarenes using aryl sulfonyl chlorides. chemrevlett.comchemrevlett.com The generally accepted mechanism for these reactions involves the oxidative addition of the sulfonyl chloride to a low-valent palladium catalyst, followed by the extrusion of SO₂ to form an organopalladium intermediate. This intermediate then participates in the cross-coupling cycle. chemrevlett.com
However, for alkanesulfonyl chlorides, a significant competing pathway is β-hydride elimination. In the case of this compound, the presence of hydrogens on the β-carbon can lead to the formation of alkenes under the conditions typically employed for desulfitative coupling. This side reaction can diminish the efficiency of the desired cross-coupling.
Iron-catalyzed desulfinylative C-C cross-coupling reactions of sulfonyl chlorides with Grignard reagents have been reported. Notably, these conditions have been found to be challenging for alkanesulfonyl chlorides, which can undergo concurrent β-elimination to form the corresponding alkenes. researchgate.net This underscores a key reactivity difference between aromatic and aliphatic sulfonyl chlorides in such transformations.
Despite these challenges, nickel catalysis has shown promise in related desulfonative cross-coupling reactions. For instance, benzylsulfonyl chlorides have been successfully cross-coupled with arylsulfonyl chlorides to synthesize asymmetric thioethers, demonstrating that under the right catalytic conditions, C-S bond formation via desulfonation is possible. researchgate.net
The following table summarizes representative examples of desulfitative cross-coupling reactions involving sulfonyl chlorides, highlighting the types of catalysts and coupling partners used.
| Sulfonyl Chloride Type | Coupling Partner | Catalyst/Conditions | Product Type | Reference |
| Arylsulfonyl chloride | Heteroarene (e.g., pyrrole) | Palladium catalyst | Arylated heteroarene | chemrevlett.comchemrevlett.com |
| Benzylsulfonyl chloride | Arylsulfonyl chloride | Nickel catalyst | Asymmetric thioether | researchgate.net |
| Alkanesulfonyl chloride | Grignard reagent | Iron catalyst | Potential for β-elimination | researchgate.net |
| Sodium arylsulfinate | Benzyl chloride | Palladium catalyst | Diarylmethane | nih.gov |
Functionalization Reactions with Organometallic Reagents
The reaction of sulfonyl chlorides with organometallic reagents is a fundamental transformation for the formation of new carbon-sulfur and carbon-carbon bonds. A variety of organometallic reagents can be employed, each exhibiting distinct reactivity profiles.
Grignard Reagents: The reaction of sulfonyl chlorides with Grignard reagents (R'MgX) can lead to the formation of sulfones (R-SO₂-R'). However, as noted in the context of iron-catalyzed cross-couplings, β-elimination can be a significant side reaction for aliphatic sulfonyl chlorides like this compound. researchgate.net The outcome of these reactions can be highly dependent on the substrate, the Grignard reagent, and the reaction conditions.
Organozinc Reagents: Organozinc reagents are generally considered milder than Grignard reagents and can offer improved functional group tolerance. The reaction of organozinc reagents with sulfonyl chlorides has been shown to proceed via different pathways depending on the catalyst. For instance, a palladium-catalyzed reaction can lead to desulfinylative Negishi-type cross-coupling, yielding C-C bond formation. In contrast, copper catalysis can promote C-S bond formation, leading to sulfones. rsc.org
A one-pot, two-step procedure for the synthesis of aliphatic sulfones involves the reduction of sulfonyl chlorides with magnesium to form magnesium sulfinates, which are then alkylated in situ with alkyl halides. This method provides an efficient route to a variety of aliphatic sulfones. rsc.org
The table below outlines the outcomes of reactions between sulfonyl chlorides and various organometallic reagents.
| Sulfonyl Chloride Type | Organometallic Reagent | Catalyst/Conditions | Primary Product | Reference |
| Aliphatic/Aromatic | Grignard Reagent | Iron catalyst | C-C coupled product (with potential for β-elimination from aliphatic substrates) | researchgate.net |
| Aliphatic/Aromatic | Organozinc Reagent | Palladium catalyst | C-C coupled product | rsc.org |
| Aliphatic/Aromatic | Organozinc Reagent | Copper(I) iodide | Sulfone | rsc.org |
| Aliphatic/Aromatic | Magnesium | Sonication, then alkyl halide | Aliphatic sulfone | rsc.org |
Electrophilic and Cycloaddition Reactions of this compound
Aliphatic sulfonyl chlorides are potent electrophiles and can participate in a range of electrophilic and cycloaddition reactions. The sulfur atom in this compound is highly electron-deficient, making it susceptible to attack by nucleophiles.
Electrophilic Reactions: Sulfonyl chlorides readily react with a wide array of nucleophiles. For example, reaction with water leads to the corresponding sulfonic acid, while reactions with alcohols and amines yield sulfonate esters and sulfonamides, respectively. wikipedia.org Under Friedel-Crafts conditions, sulfonyl chlorides can react with arenes to form sulfones. wikipedia.org The electrophile in these reactions is often considered to be the sulfonyl cation (RSO₂⁺) or a related species generated in situ. stackexchange.com
Cycloaddition Reactions: Alkanesulfonyl chlorides bearing α-hydrogens can undergo elimination in the presence of a base to form highly reactive sulfene (B1252967) intermediates (RCH=SO₂). wikipedia.org These sulfenes can then participate in cycloaddition reactions. For example, a [2+2] cycloaddition with an imine can lead to the formation of a β-sultam. A review of the reactions of sulfonyl chlorides with unsaturated compounds, such as alkenes and alkynes, highlights various annulation pathways. magtech.com.cn While direct cycloaddition of the sulfonyl chloride itself is less common, the generation of sulfenes from aliphatic sulfonyl chlorides provides a key pathway to cyclic sulfonamides.
The following table summarizes some of the characteristic electrophilic and cycloaddition reactions of aliphatic sulfonyl chlorides.
| Reaction Type | Reagent/Conditions | Intermediate | Product Type | Reference |
| Sulfonylation | Water | - | Sulfonic acid | wikipedia.org |
| Sulfonylation | Alcohol | - | Sulfonate ester | wikipedia.org |
| Sulfonylation | Amine | - | Sulfonamide | wikipedia.org |
| Friedel-Crafts | Arene, Lewis acid | - | Sulfone | wikipedia.org |
| [2+2] Cycloaddition | Imine, base | Sulfene | β-Sultam | wikipedia.orgresearchgate.net |
Strategic Applications of 2,3 Dimethylbutane 1 Sulfonyl Chloride in Advanced Organic Synthesis
As a Sulfonylating Agent in Complex Molecule Construction
The primary and most widespread application of sulfonyl chlorides, including 2,3-Dimethylbutane-1-sulfonyl chloride, is as a sulfonylating agent. nih.gov This process involves the introduction of the sulfonyl group (R-SO2-) onto a nucleophilic substrate, a fundamental transformation for creating a variety of stable and functional compounds. The bulky 2,3-dimethylbutyl (B1248744) group can impart specific solubility, crystallinity, and stability properties to the resulting molecules.
The reaction of a sulfonyl chloride with a primary or secondary amine is a traditional and reliable method for the synthesis of sulfonamides. ucl.ac.uk Similarly, its reaction with an alcohol in the presence of a base yields the corresponding sulfonate ester. eurjchem.com These reactions are central to medicinal chemistry and materials science, as the resulting functional groups are key components of numerous biologically active compounds and functional materials. ucl.ac.ukresearchgate.net
The general synthesis of sulfonamides and sulfonate esters from a sulfonyl chloride is a high-yield process. nih.gov The reaction with amines or alcohols proceeds via nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. youtube.com The use of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is common to neutralize the HCl byproduct generated during the reaction. eurjchem.comyoutube.com
Table 1: General Synthesis of Sulfonamides and Sulfonate Esters
| Product Class | Nucleophile | Typical Base | General Reaction |
| Sulfonamide | Primary/Secondary Amine | Pyridine, Triethylamine | R-SO₂Cl + R'₂NH → R-SO₂NR'₂ + HCl |
| Sulfonate Ester | Alcohol | Pyridine, Triethylamine | R-SO₂Cl + R'-OH → R-SO₂OR' + HCl |
This table illustrates the fundamental reactions for producing sulfonamides and sulfonate esters using a generic sulfonyl chloride (R-SO₂Cl).
The formation of the sulfonate ester is particularly significant as it transforms a poor leaving group (the hydroxyl group of an alcohol) into an excellent leaving group (a sulfonate). youtube.com This "activation" of alcohols is a cornerstone of synthetic strategy, enabling subsequent nucleophilic substitution or elimination reactions with high efficiency and stereochemical control. youtube.com
While the term "sulfonyl ether" is not standard nomenclature, it may informally refer to sulfonate esters (R-SO₂-O-R'), which are esters of sulfonic acid and have been discussed above.
The synthesis of thioethers (sulfides) from sulfonyl chlorides represents a more complex transformation that involves the reduction of the sulfur center. A modern method has been developed for the one-pot synthesis of thioethers directly from sulfonyl chlorides. nih.govresearchgate.net This process involves a phosphine-mediated deoxygenation of the sulfonyl chloride. The transient, reduced sulfur intermediate is then trapped in situ by an activated alcohol to form the carbon-sulfur bond of the thioether. nih.govresearchgate.net This method is operationally simple and tolerates a wide range of functional groups, making it suitable for the late-stage functionalization of complex molecules. nih.gov
Utility in Carbon-Carbon Bond Forming Reactions
Beyond their classic role in sulfonylation, sulfonyl-containing compounds are increasingly utilized in reactions that forge carbon-carbon bonds, a central challenge in organic synthesis. illinois.edu The sulfonyl group can act as an activating group or participate directly in bond-forming events.
Cascade reactions, where multiple bonds are formed in a single operation, offer a powerful strategy for rapidly building molecular complexity from simple precursors. nih.govnih.gov Sulfonyl-containing molecules can be key participants in such sequences. For instance, visible-light-promoted cascade radical cyclizations can utilize a sulfonyl source to synthesize complex polyaromatic structures in a single step. nih.gov In these reactions, a photochemically generated aryl radical can incorporate a sulfur dioxide surrogate, leading to a sulfonyl radical that propagates the cascade to form multiple C-C and C-S bonds. nih.gov
Annulation reactions, which form new rings, can also be facilitated by sulfonyl groups. Lewis acid-catalyzed reactions, such as the Friedel-Crafts acylation followed by an intramolecular aldol (B89426) condensation, can lead to cyclic structures in a cascade fashion. nih.gov Similarly, various annulation strategies, such as [4+2] and [3+3] cycloadditions, have been developed to construct complex nitrogen-containing heterocyclic skeletons. researchgate.net While not always directly involving the sulfonyl chloride itself, the sulfonamide or sulfonate ester products derived from it are often the key substrates in these elegant ring-forming strategies.
Controlling stereochemistry is paramount in the synthesis of many pharmaceuticals and natural products. The conversion of alcohols to sulfonate esters using reagents like this compound is a critical tool for achieving stereochemical control. The formation of the sulfonate ester occurs at the oxygen atom and proceeds with retention of configuration at the carbon center. youtube.com
This newly formed sulfonate ester is an excellent leaving group. It can then be displaced by a wide variety of nucleophiles in an Sₙ2 reaction, which proceeds with a predictable inversion of stereochemistry. This two-step sequence—ester formation (retention) followed by substitution (inversion)—provides a reliable method for the net inversion of a stereocenter, a common and powerful tactic in asymmetric synthesis.
Precursor to Structurally Diverse Organic Scaffolds
The initial products derived from this compound—sulfonamides and sulfonate esters—are not merely final products but are versatile precursors to a vast array of other molecular structures. ucl.ac.uk The sulfonamide moiety is a bioisostere of the amide bond, meaning it has a similar size and shape but different electronic and stability properties. princeton.edu Replacing an amide with a sulfonamide is a common strategy in drug discovery to improve metabolic stability or binding affinity. princeton.edu
Furthermore, the strategic placement of a sulfonyl group allows for subsequent chemical manipulation. For example, aryl sulfonate esters can undergo regioselective cleavage of either the C-O or S-O bond, providing access to different classes of compounds through nucleophilic aromatic substitution. eurjchem.com The sulfonyl group itself can be used as a handle for further transformations or be removed under specific reductive conditions. This versatility makes sulfonyl chlorides like this compound valuable starting points for building diverse libraries of organic scaffolds for screening in drug discovery and materials science. ucl.ac.ukprinceton.edu
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Sulfonyl chlorides, including this compound, are valuable reagents in this field. Generally, sulfonyl chlorides participate in heterocycle synthesis through two primary pathways: reaction with a dinucleophile or intramolecular cyclization of a substrate already bearing the sulfonyl group.
While specific documented examples detailing the use of this compound in heterocyclic synthesis are not extensively reported in peer-reviewed literature, its reactivity can be inferred from the well-established chemistry of other alkanesulfonyl chlorides. These compounds are known to react with substrates containing two nucleophilic centers, such as 1,3- or 1,4-dinucleophiles, to form various saturated and unsaturated heterocycles. For instance, the condensation of sulfonyl chlorides with compounds bearing amine and hydroxyl or thiol functionalities can lead to the formation of oxathiazine or thiadiazine derivatives, respectively.
Furthermore, sulfonyl chlorides are instrumental in intramolecular cyclization reactions. A substrate containing a nucleophilic moiety and a sulfonyl chloride group can undergo ring closure to form a cyclic sulfonamide (sultam). The bulky 2,3-dimethylbutyl group in this compound could be strategically employed to influence the regioselectivity and stereoselectivity of such cyclizations due to its significant steric hindrance. Visible-light-induced radical cyclization is a modern approach where sulfonyl chlorides are used to generate sulfonyl radicals, which can then participate in cascade reactions to build complex heterocyclic systems. researchgate.net
Incorporation of the Sulfonyl Group into Chiral Architectures
The incorporation of sulfonyl groups into chiral molecules is a widely used strategy in asymmetric synthesis. The sulfonyl moiety can act as a chiral auxiliary, a directing group, or a key structural component of a final chiral target. Although direct applications of this compound in published stereoselective syntheses are not prominent, the structural characteristics of its corresponding sulfonyl group suggest potential utility in this area.
The 2,3-dimethylbutyl group is sterically demanding. When this sulfonyl group is attached to a chiral molecule, its bulk can effectively shield one face of a reactive center, thereby directing an incoming reagent to the opposite, less hindered face. This principle is fundamental to the design of many stereoselective transformations. For example, in the synthesis of chiral amines or alcohols, a 2,3-dimethylbutane-1-sulfonamide (B13221038) or sulfonate ester could be used to control the stereochemical outcome of subsequent reactions.
Role in Protecting Group Chemistry and Activating Strategies in Synthesis
Protecting Group Chemistry
The protection of functional groups is a critical aspect of multi-step organic synthesis, preventing unwanted side reactions. organic-chemistry.org Sulfonyl groups are particularly effective for the protection of amines. chem-station.com The reaction of an amine with a sulfonyl chloride, such as this compound, in the presence of a base, yields a sulfonamide. youtube.com
This transformation has several key advantages:
Reduced Nucleophilicity and Basicity: The electron-withdrawing nature of the sulfonyl group significantly delocalizes the nitrogen lone pair, rendering the sulfonamide far less nucleophilic and basic than the parent amine. youtube.com
Stability: Sulfonamides are generally stable to a wide range of reaction conditions, including many acidic and basic environments, as well as various oxidative and reductive reagents. chem-station.com The bulky 2,3-dimethylbutyl group would be expected to enhance this stability further through steric hindrance, protecting the sulfonamide linkage from attack.
The general strategy involves installing the sulfonyl group, performing other transformations on the molecule, and then removing the protecting group to regenerate the amine. youtube.com While the deprotection of sulfonamides can be challenging, methods such as dissolving metal reduction or strong acid hydrolysis can be employed. youtube.com The robust nature of the 2,3-dimethylbutylsulfonamide would make it suitable for syntheses requiring highly resilient protection.
Activating Strategies in Synthesis
Beyond protection, sulfonyl chlorides are pivotal in activation strategies. One of the most common applications is the activation of hydroxyl groups. Alcohols are poor leaving groups, but their conversion to sulfonate esters (e.g., by reaction with this compound) transforms the hydroxyl moiety into a good leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.
Sulfonyl chlorides can also act as precursors to sulfonyl radicals under photolytic or radical initiation conditions. These highly reactive intermediates can then participate in a variety of bond-forming reactions, effectively activating otherwise unreactive positions in a molecule. magtech.com.cn For example, the addition of sulfonyl radicals to alkenes and alkynes is a powerful method for carbon-sulfur bond formation. magtech.com.cn
Theoretical and Computational Chemistry Applied to 2,3 Dimethylbutane 1 Sulfonyl Chloride
Electronic Structure Calculations of the Compound
Electronic structure calculations are fundamental to understanding the behavior and reactivity of a molecule. These calculations, typically employing methods like Density Functional Theory (DFT), provide insights into the arrangement and energies of electrons within the molecule.
Molecular Orbital Analysis and Bonding Characteristics
A molecular orbital (MO) analysis for 2,3-Dimethylbutane-1-sulfonyl chloride would reveal the nature of the chemical bonds within the molecule. It would identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting the compound's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and the energy required for electronic excitation. For analogous sulfonyl chlorides, the LUMO is often localized on the S-Cl bond, indicating its susceptibility to nucleophilic attack.
Charge Distribution and Electrostatic Potential Maps
Calculating the charge distribution would reveal the partial charges on each atom in this compound. This is often visualized using an electrostatic potential (ESP) map, where different colors represent regions of positive and negative electrostatic potential. It is expected that the sulfur atom would bear a significant positive charge due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom. The chlorine atom would likely have a negative partial charge. This charge distribution is key to understanding intermolecular interactions and the sites of electrophilic and nucleophilic attack.
Conformational Landscape Analysis and Energy Minima
The presence of rotatable bonds in this compound means it can exist in various conformations. A conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms.
Potential Energy Surface Scans
A potential energy surface (PES) scan would be performed by systematically rotating one or more of the single bonds in the molecule, such as the C-C and C-S bonds, and calculating the energy at each step. This would identify the energy minima, corresponding to stable conformers, and the energy barriers between them. For the related 2,3-dimethylbutane (B166060), anti and gauche conformers are known to exist with small energy differences. scispace.com The bulky sulfonyl chloride group would introduce additional steric interactions, influencing the preferred conformation.
Vibrational Frequencies and Thermodynamic Properties
Once the stable conformers are identified, their vibrational frequencies can be calculated. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms in the molecule and can be used to predict the compound's infrared (IR) and Raman spectra. From the vibrational frequencies, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated at different temperatures. These properties are essential for predicting the spontaneity of reactions involving the compound.
Reaction Mechanism Simulation and Transition State Analysis
Computational chemistry can be a powerful tool to simulate chemical reactions and elucidate their mechanisms. For this compound, a typical reaction to study would be its nucleophilic substitution with a nucleophile, such as an amine or an alcohol.
A simulation of the reaction would involve identifying the transition state structure, which is the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, and thus its rate. Analysis of the transition state structure provides detailed information about bond breaking and bond formation during the reaction. For sulfonyl chlorides, nucleophilic substitution can proceed through different mechanisms, and computational studies can help to distinguish between them.
Density Functional Theory (DFT) Calculations for Reaction Energetics
No published studies detailing DFT calculations to determine the reaction energetics of This compound were found.
Molecular Dynamics Simulations of Reaction Events
No published studies detailing molecular dynamics simulations to investigate the reaction events of This compound were found.
Prediction of Spectroscopic Parameters to Aid Experimental Assignment
No published studies detailing the prediction of spectroscopic parameters (e.g., NMR, IR) for This compound using computational methods were found.
Emerging Research Frontiers and Future Prospects for 2,3 Dimethylbutane 1 Sulfonyl Chloride
Development of Novel Synthetic Methodologies for the Compound
The synthesis of sulfonyl chlorides, traditionally reliant on harsh reagents, is an area of active research focused on developing milder, more efficient, and environmentally friendly methods. For aliphatic sulfonyl chlorides like 2,3-dimethylbutane-1-sulfonyl chloride, future methodologies are expected to move beyond classical approaches.
Recent progress has centered on the oxidative chlorination of thiols, disulfides, and their derivatives. nih.govorganic-chemistry.org One promising strategy involves the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which are easily prepared from inexpensive thiourea (B124793) and the corresponding alkyl halide. This method is noted for its operational simplicity and high yields. organic-chemistry.org Another innovative approach utilizes a combination of hydrogen peroxide (H₂O₂) and a chlorinating agent like thionyl chloride (SOCl₂) or in the presence of zirconium tetrachloride for the direct conversion of thiols to sulfonyl chlorides. organic-chemistry.org
A particularly facile and rapid method has been developed for converting sulfonyl hydrazides into sulfonyl chlorides using N-chlorosuccinimide (NCS) in acetonitrile (B52724). nih.gov This reaction proceeds quickly at room temperature and allows for large-scale synthesis with excellent yields. nih.gov These modern methods represent a significant improvement over older techniques that often required toxic and corrosive reagents. nih.gov
Table 1: Comparison of Modern Synthetic Methods for Alkanesulfonyl Chlorides
| Method | Starting Material | Key Reagents | Advantages |
|---|---|---|---|
| Oxidative Chlorination | S-Alkylisothiourea salt | N-Chlorosuccinimide (NCS), Bleach | Environmentally friendly, simple procedure. organic-chemistry.org |
| Direct Conversion | Thiol/Disulfide | H₂O₂ / ZrCl₄ | High yields, very short reaction times, mild conditions. organic-chemistry.org |
This table presents generalized data for the synthesis of aliphatic sulfonyl chlorides.
Exploration of Unprecedented Reactivity Modes and Catalytic Cycles
The reactivity of sulfonyl chlorides is well-established in forming sulfonamides and sulfonate esters through nucleophilic substitution. fiveable.me However, emerging research is uncovering new reactivity patterns, particularly through radical pathways and photoredox catalysis.
Sulfonyl chlorides can serve as efficient initiators in metal-catalyzed living radical polymerization, where the sulfonyl radical is more stable than corresponding carbon-centered radicals from alkyl halide initiators. quora.comcmu.edu This stability allows for a higher rate of initiation than propagation, which is crucial for synthesizing polymers with controlled molecular weights and narrow distributions. cmu.edu
Furthermore, recent studies have demonstrated that sulfonyl chlorides can be synthesized selectively using photocatalysts like potassium poly(heptazine imide) (K-PHI). nih.gov By varying the wavelength of light, different products can be generated from the same starting materials, showcasing a chromoselective catalytic cycle. For instance, blue or white light can selectively yield sulfonyl chlorides from thioacetates, while other wavelengths produce different compounds. nih.gov This level of control opens up new possibilities for designing catalytic cycles that could be applied to specific substrates like this compound.
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The drive for efficiency in chemical synthesis has led to the increasing adoption of automated platforms and high-throughput experimentation (HTE). Continuous flow chemistry, in particular, offers significant advantages for the synthesis of sulfonyl chlorides, including enhanced safety, precise control over reaction parameters, and high spacetime yields. rsc.org
Automated continuous systems using continuous stirred-tank reactors (CSTRs) have been successfully designed for the production of aryl sulfonyl chlorides. researchgate.net These systems incorporate automated process controls and continuous filtration, improving consistency and reliability. researchgate.net The principles of these automated setups are transferable to the synthesis of aliphatic sulfonyl chlorides. A flow protocol using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as an oxidative chlorination reagent for thiols and disulfides has been shown to be effective, circumventing the thermal runaway risks associated with traditional batch processes. rsc.org HTE platforms are also invaluable for rapidly screening reaction conditions, catalysts, and substrates to optimize the synthesis and application of compounds like this compound. researchgate.net
Sustainable and Biocatalytic Approaches Involving the Compound in Synthesis
Sustainability in chemical manufacturing is a major research frontier. For sulfonyl chlorides, this involves developing "green" synthetic routes that minimize waste and avoid hazardous substances. Methods using reagents like bleach to mediate the oxidative chlorosulfonation of S-alkyl isothiourea salts are considered more worker- and environment-friendly. organic-chemistry.org Photocatalytic methods, which use light as a traceless reagent, also represent a sustainable strategy for sulfonyl chloride synthesis. nih.gov
While the direct biocatalytic synthesis of sulfonyl chlorides is not yet a widely established field, biocatalysis is extensively used to create related chiral sulfur compounds. The application of enzymes for highly selective transformations is a cornerstone of green chemistry. Future research may explore the potential of engineered enzymes for the stereoselective synthesis or transformation of complex sulfonyl chlorides, although significant challenges related to enzyme stability and reactivity with such electrophilic compounds would need to be overcome.
Contribution to the Synthesis of Advanced Materials or Functional Molecules (Excluding properties/applications)
Sulfonyl chlorides are fundamental building blocks in the synthesis of a wide array of advanced materials and functional molecules. nih.gov Their most prominent role is as a precursor to the sulfonamide functional group, a key component in numerous pharmaceutical drugs. fiveable.me The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and widely used method for constructing complex sulfonamides. sigmaaldrich.cn
In materials science, sulfonyl chlorides are used as initiators for living radical polymerization to create well-defined polymers. cmu.edu The sulfonyl group can initiate polymerization, leading to the formation of star polymers and other complex architectures with controlled molecular weights. cmu.edu The use of multifunctional sulfonyl chloride initiators allows for the synthesis of polymers with unique structures. cmu.edu Therefore, this compound could potentially serve as a monofunctional initiator in such polymerization processes.
Table 2: Applications of Sulfonyl Chlorides in Synthesis
| Application Area | Synthetic Role of Sulfonyl Chloride | Resulting Molecular Class |
|---|---|---|
| Medicinal Chemistry | Electrophilic partner for amines | Complex Sulfonamides sigmaaldrich.cn |
| Polymer Chemistry | Radical Initiator | Well-defined polymers (e.g., star polymers) cmu.edu |
This table illustrates the general synthetic utility of the sulfonyl chloride functional group.
Pedagogical and Methodological Applications in Chemical Education and Research Training
In chemical education, sulfonyl chlorides play a crucial role in teaching fundamental concepts of organic chemistry. The conversion of alcohols into sulfonate esters (e.g., tosylates, mesylates) using sulfonyl chlorides is a classic and essential method for transforming a poor leaving group (hydroxyl) into an excellent one. youtube.com This reaction is a staple in undergraduate organic chemistry curricula to demonstrate principles of nucleophilic substitution and reaction stereochemistry.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,3-dimethylbutane-1-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sulfonation of 2,3-dimethylbutane followed by chlorination. A common approach is reacting the corresponding sulfonic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. For branched alkanes, steric hindrance may necessitate elevated temperatures (40–60°C) and extended reaction times (12–24 hrs). Purification via fractional distillation or recrystallization is critical due to byproducts like HCl or residual sulfonic acids. Alternative routes include direct chlorosulfonation of the alkane using ClSO₃H under controlled conditions .
Q. How can researchers assess the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm branching (e.g., δ 1.2–1.5 ppm for methyl groups) and sulfonyl chloride functionality (δ 3.5–4.0 ppm for CH₂-SO₂Cl).
- FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch).
- HPLC/GC-MS : To detect impurities like unreacted precursors or hydrolysis products.
- Elemental Analysis : Verify C, H, S, and Cl ratios. Moisture-sensitive handling is essential to prevent hydrolysis during analysis .
Q. What are the optimal storage conditions to maintain stability, and what decomposition products form under suboptimal conditions?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in airtight, moisture-free containers. Decomposition occurs via hydrolysis to 2,3-dimethylbutane-1-sulfonic acid (detectable by IR loss of S-Cl stretches) or thermal degradation at >80°C, releasing SO₂ and HCl. Use desiccants like molecular sieves and avoid contact with bases or oxidizing agents .
Q. How does the branched alkyl chain influence reactivity compared to linear or aromatic sulfonyl chlorides?
- Methodological Answer : The 2,3-dimethyl substitution increases steric hindrance, slowing nucleophilic substitutions (e.g., with amines or alcohols). For example, reactions with aniline may require higher temperatures (60–80°C) vs. benzenesulfonyl chloride (room temperature). Comparative kinetic studies with linear analogs (e.g., hexane-1-sulfonyl chloride) can quantify steric effects via Eyring plots .
Advanced Research Questions
Q. How can reaction conditions be optimized for selective sulfonamide formation without overalkylation?
- Methodological Answer : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates. Catalytic bases (e.g., pyridine) neutralize HCl, preventing acid-catalyzed side reactions. For sterically hindered amines (e.g., tert-butylamine), employ slow reagent addition and low temperatures (0–5°C). Monitor selectivity via LC-MS or in situ FT-IR to detect sulfonic acid byproducts .
Q. How should researchers resolve contradictions in reported reaction yields or spectroscopic data?
- Methodological Answer : Conduct systematic reproducibility checks:
- Analytical Validation : Cross-validate NMR/IR data with computational simulations (e.g., DFT for expected chemical shifts).
- Batch Comparison : Test multiple synthetic batches to isolate protocol-specific variables (e.g., moisture levels, catalyst purity).
- Literature Meta-Analysis : Compare datasets from structurally analogous compounds (e.g., 4,4,4-trifluoro analogs) to identify substituent-driven trends .
Q. What mechanistic insights can be gained from studying the hydrolysis kinetics of this compound?
- Methodological Answer : Perform pH-dependent kinetic studies using UV-Vis (monitoring SO₂Cl₂ absorption loss) or conductometric titration (tracking Cl⁻ release). Compare activation energies (Eₐ) with linear analogs to quantify steric/electronic effects. Isotopic labeling (e.g., D₂O hydrolysis) can elucidate nucleophilic attack pathways .
Q. What strategies are effective for evaluating the bioactivity of sulfonyl chloride derivatives in antimicrobial assays?
- Methodological Answer : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC/MBC assays). Cytotoxicity testing on mammalian cell lines (e.g., HEK293) ensures selectivity. Derivatize the sulfonyl chloride into sulfonamides or sulfonate esters to enhance bioavailability and compare bioactivity profiles .
Q. How can researchers safely quench or neutralize excess this compound in waste streams?
- Methodological Answer : Hydrolyze with ice-cold aqueous NaHCO₃ (1:10 v/v) to convert residual sulfonyl chloride into water-soluble sulfonate. Confirm neutralization via pH strips and AgNO₃ tests (absence of Cl⁻ precipitation). For large-scale reactions, use continuous flow systems with in-line neutralization to minimize exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
